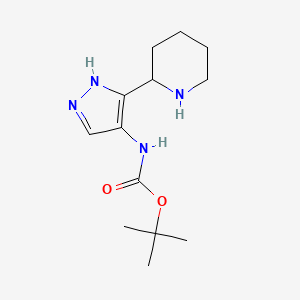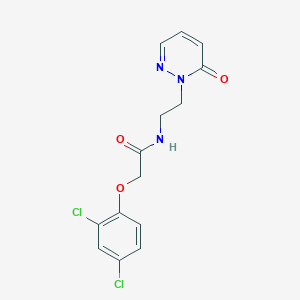
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, commonly referred to as DPX-E4022, is a chemical compound that has been extensively studied in the scientific community for its potential use as a therapeutic agent. This compound belongs to the class of compounds known as pyridazinones, which have been shown to exhibit a wide range of biological activities. DPX-E4022 has been found to have significant potential in the treatment of various diseases, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用機序
The mechanism of action of DPX-E4022 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, DPX-E4022 has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
DPX-E4022 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, it has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of DPX-E4022 is its broad range of biological activities, which make it a potentially useful therapeutic agent for a variety of diseases. However, there are also some limitations to its use in lab experiments. For example, DPX-E4022 is a relatively complex compound, which can make its synthesis and purification challenging. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on DPX-E4022. One area of interest is the development of more efficient synthesis methods, which could make it easier to produce the compound on a larger scale. Another area of interest is the optimization of its use as a therapeutic agent, particularly in the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of DPX-E4022, which could lead to the development of more effective treatments for a variety of diseases.
合成法
DPX-E4022 can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenoxyacetic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
DPX-E4022 has been extensively studied in the scientific community for its potential use as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, DPX-E4022 has been shown to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been found to have potential in the treatment of viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLKWFOHSDUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)
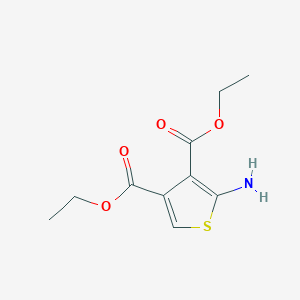

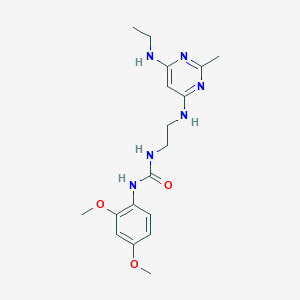
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2450878.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)
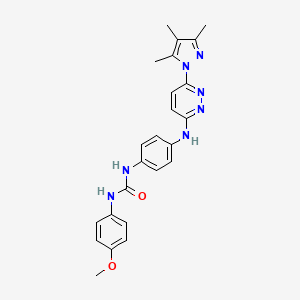
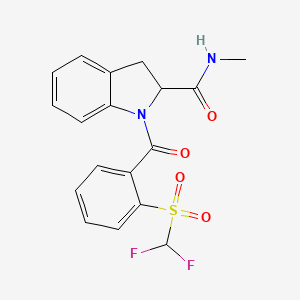

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)
![Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2450889.png)
